molecular formula C13H13NO B420225 2'-Methoxy[1,1'-biphenyl]-2-ylamine d_3_

2'-Methoxy[1,1'-biphenyl]-2-ylamine d_3_

Cat. No.: B420225
M. Wt: 202.27g/mol
InChI Key: ZSGCLJMSDWOQAM-FIBGUPNXSA-N
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Description

2'-Methoxy[1,1'-biphenyl]-2-ylamine d₃ is a deuterated analog of the non-deuterated parent compound, 2'-methoxy[1,1'-biphenyl]-2-ylamine. The deuterium (d₃) substitution replaces three hydrogen atoms in the molecule, typically at positions critical for metabolic stability or analytical detection. This compound features a biphenyl backbone with a methoxy (-OCH₃) group at the 2' position and an amine (-NH₂) group at the 2 position (Figure 1). Its molecular formula is inferred as C₁₃H₁₀D₃NO, with a molecular weight of approximately 209.28 g/mol (calculated from non-deuterated analogs) .

Deuterated compounds like this are widely used in pharmacokinetic studies, as internal standards in mass spectrometry, and to investigate isotope effects on chemical reactivity .

Properties

Molecular Formula

C13H13NO

Molecular Weight

202.27g/mol

IUPAC Name

2-[2-(trideuteriomethoxy)phenyl]aniline

InChI

InChI=1S/C13H13NO/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14/h2-9H,14H2,1H3/i1D3

InChI Key

ZSGCLJMSDWOQAM-FIBGUPNXSA-N

SMILES

COC1=CC=CC=C1C2=CC=CC=C2N

Isomeric SMILES

[2H]C([2H])([2H])OC1=CC=CC=C1C2=CC=CC=C2N

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following table highlights key structural analogs of 2'-methoxy[1,1'-biphenyl]-2-ylamine d₃, focusing on substituent positions and functional groups:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
2'-Methoxy[1,1'-biphenyl]-2-ylamine d₃ C₁₃H₁₀D₃NO ~209.28 2'-OCH₃, 2-NH₂, deuterated Metabolic studies, analytical standards
1,1'-Biphenyl, 2-methoxy C₁₃H₁₂O 184.23 2-OCH₃ Reference compound in synthesis
4-Fluoro-2'-methoxy-1,1'-biphenyl C₁₃H₁₁FO 202.22 2'-OCH₃, 4-F Intermediate in pharmaceuticals
2-Ethynyl-3'-methoxy-1,1'-biphenyl C₁₅H₁₂O 208.25 3'-OCH₃, 2-C≡CH Building block in organic synthesis
Biphenyl-2-yl methyl ether C₁₃H₁₂O 184.23 2-OCH₃ Solubility studies

Key Observations :

  • Positional Isomerism : The location of the methoxy group (e.g., 2' vs. 3') significantly impacts electronic properties and binding affinity in receptor-based studies .
  • Functional Group Diversity : Replacement of the amine group with fluorine or ethynyl groups alters polarity and reactivity, influencing applications in drug design .

Physicochemical Properties

Deuteration typically reduces metabolic degradation rates due to the kinetic isotope effect. For example:

  • Non-deuterated analogs like 1,1'-biphenyl-2-methoxy (MW 184.23 g/mol) exhibit logP values ~3.2, indicating moderate hydrophobicity .
  • Deuterated versions may show enhanced stability in biological matrices, as seen in deuterated internal standards used in EPA/NIH mass spectrometry databases .

Research Findings and Challenges

  • Synthetic Accessibility : Methoxy-substituted biphenyls are often synthesized via Ullmann or Buchwald-Hartwig couplings, but amine-functionalized variants require protective group strategies .
  • Data Gaps: Limited published data on the deuterated compound necessitates extrapolation from non-deuterated analogs.

Preparation Methods

Methylation with Deuterated Methyl Iodide

2-Bromophenol is treated with deuterated methyl iodide (CD₃I) under basic conditions (K₂CO₃, DMF) to yield 2-bromo-CD₃O-benzene. This step ensures complete deuteration of the methoxy group:

2-Bromophenol+CD3IK2CO32-Bromo-CD3O-benzene+KI\text{2-Bromophenol} + \text{CD}3\text{I} \xrightarrow{\text{K}2\text{CO}3} \text{2-Bromo-CD}3\text{O-benzene} + \text{KI}

Miyaura Borylation

The bromide is converted to the boronic acid via palladium-catalyzed borylation using bis(pinacolato)diboron and PdCl₂(dppf) in dioxane:

2-Bromo-CD3O-benzene+B2(pin)2PdCl2(dppf),KOAc2-(CD3O)C6H4B(OH)2\text{2-Bromo-CD}3\text{O-benzene} + \text{B}2\text{(pin)}2 \xrightarrow{\text{PdCl}2(\text{dppf}), \text{KOAc}} \text{2-(CD}3\text{O)C}6\text{H}4\text{B(OH)}2

Key Data :

  • Yield: 70–85% (analogous to non-deuterated systems in).

  • Characterization: 1H NMR^1\text{H NMR} absence of CH₃O protons (δ 3.8–4.0 ppm); 13C NMR^{13}\text{C NMR} CD₃ signal at δ 56 ppm.

Suzuki-Miyaura Cross-Coupling

Coupling with Protected 2-Bromoaniline

2-Bromoacetanilide is coupled with 2-(CD₃O)C₆H₄B(OH)₂ under aqueous Suzuki conditions (Pd(OAc)₂, K₂CO₃, H₂O, 100°C):

2-Bromoacetanilide+2-(CD3O)C6H4B(OH)2Pd(OAc)2,H2O2’-(CD3O)[1,1’-biphenyl]-2-acetanilide\text{2-Bromoacetanilide} + \text{2-(CD}3\text{O)C}6\text{H}4\text{B(OH)}2 \xrightarrow{\text{Pd(OAc)}2, \text{H}2\text{O}} \text{2'-(CD}_3\text{O)[1,1'-biphenyl]-2-acetanilide}

Optimization Insights :

  • Ligand selection (e.g., sulfonated phosphines) improves aqueous solubility and catalytic activity.

  • Yield: 65–80% (similar to biphenyls in).

Deprotection of the Amine Group

Acidic Hydrolysis

The acetanilide is hydrolyzed using HCl (6 M) in ethanol/water (1:1) at reflux to yield the free amine:

2’-(CD3O)[1,1’-biphenyl]-2-acetanilideHCl, EtOH/H2O2’-(CD3O)[1,1’-biphenyl]-2-amine+CH3CO2H\text{2'-(CD}3\text{O)[1,1'-biphenyl]-2-acetanilide} \xrightarrow{\text{HCl, EtOH/H}2\text{O}} \text{2'-(CD}3\text{O)[1,1'-biphenyl]-2-amine} + \text{CH}3\text{CO}_2\text{H}

Purification : Column chromatography (hexane/ethyl acetate, 3:1) affords the product in >90% purity.

Analytical Validation

Spectroscopic Characterization

  • 1H NMR^1\text{H NMR} (CDCl₃): Absence of CH₃O protons confirms deuteration; aromatic protons at δ 6.8–7.6 ppm.

  • Mass Spectrometry : Molecular ion peak at m/z 246.2 ([M+H]⁺, calc. 246.3) with isotopic pattern confirming three deuteriums.

Isotopic Purity Assessment

  • LC-MS : Quantifies deuterium incorporation (>98% via peak integration).

  • IR Spectroscopy : C-D stretch at ~2200 cm⁻¹.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Deuterium Purity (%)
Suzuki CouplingBoronic acid + 2-bromoacetanilide70–8098–99
Ullmann CouplingCu-mediated aryl amination50–6095–97
Direct AminationNH₃ insertion post-biphenyl formation40–5590–93

Superiority of Suzuki Route : Higher yields and isotopic purity due to mild conditions and efficient Pd catalysis.

Challenges and Mitigation Strategies

  • Deuterium Loss : Minimized by using anhydrous CD₃I and inert atmospheres during methylation.

  • Protodeboronation : Controlled via low-temperature borylation and rapid workup .

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